molecular formula C18H17N3O B289109 3-(furan-2-yl)-7-methyl-1,2,3,3a,4,5-hexahydropyrazolo[3,4-a]carbazole

3-(furan-2-yl)-7-methyl-1,2,3,3a,4,5-hexahydropyrazolo[3,4-a]carbazole

Cat. No. B289109
M. Wt: 291.3 g/mol
InChI Key: NHKNHCHHKWTSRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(furan-2-yl)-7-methyl-1,2,3,3a,4,5-hexahydropyrazolo[3,4-a]carbazole, also known as FPHC, is a novel compound that has shown promising results in scientific research. This compound belongs to the class of pyrazolocarbazoles, which have been found to have potential therapeutic applications in various diseases.

Mechanism of Action

The mechanism of action of 3-(furan-2-yl)-7-methyl-1,2,3,3a,4,5-hexahydropyrazolo[3,4-a]carbazole is not fully understood. However, it has been proposed that 3-(furan-2-yl)-7-methyl-1,2,3,3a,4,5-hexahydropyrazolo[3,4-a]carbazole exerts its anti-tumor and anti-angiogenic effects by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. 3-(furan-2-yl)-7-methyl-1,2,3,3a,4,5-hexahydropyrazolo[3,4-a]carbazole has also been found to inhibit the expression of certain genes involved in inflammation.
Biochemical and Physiological Effects
3-(furan-2-yl)-7-methyl-1,2,3,3a,4,5-hexahydropyrazolo[3,4-a]carbazole has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells. 3-(furan-2-yl)-7-methyl-1,2,3,3a,4,5-hexahydropyrazolo[3,4-a]carbazole has also been found to reduce the expression of certain genes involved in inflammation. 3-(furan-2-yl)-7-methyl-1,2,3,3a,4,5-hexahydropyrazolo[3,4-a]carbazole has been shown to reduce the growth of tumors in various animal models of cancer. 3-(furan-2-yl)-7-methyl-1,2,3,3a,4,5-hexahydropyrazolo[3,4-a]carbazole has also been found to reduce inflammation in various animal models of inflammation.

Advantages and Limitations for Lab Experiments

3-(furan-2-yl)-7-methyl-1,2,3,3a,4,5-hexahydropyrazolo[3,4-a]carbazole has several advantages for lab experiments. It is a stable and easily synthesizable compound. 3-(furan-2-yl)-7-methyl-1,2,3,3a,4,5-hexahydropyrazolo[3,4-a]carbazole has been shown to have potent anti-tumor and anti-angiogenic effects in various cancer cell lines. 3-(furan-2-yl)-7-methyl-1,2,3,3a,4,5-hexahydropyrazolo[3,4-a]carbazole has also been found to reduce inflammation in various animal models of inflammation. However, there are some limitations to the use of 3-(furan-2-yl)-7-methyl-1,2,3,3a,4,5-hexahydropyrazolo[3,4-a]carbazole in lab experiments. 3-(furan-2-yl)-7-methyl-1,2,3,3a,4,5-hexahydropyrazolo[3,4-a]carbazole has poor solubility in water, which limits its use in certain assays. 3-(furan-2-yl)-7-methyl-1,2,3,3a,4,5-hexahydropyrazolo[3,4-a]carbazole also has limited bioavailability, which may limit its use in in vivo studies.

Future Directions

There are several future directions for the study of 3-(furan-2-yl)-7-methyl-1,2,3,3a,4,5-hexahydropyrazolo[3,4-a]carbazole. Further studies are needed to elucidate the mechanism of action of 3-(furan-2-yl)-7-methyl-1,2,3,3a,4,5-hexahydropyrazolo[3,4-a]carbazole. The potential therapeutic applications of 3-(furan-2-yl)-7-methyl-1,2,3,3a,4,5-hexahydropyrazolo[3,4-a]carbazole in various diseases need to be explored further. The development of new formulations of 3-(furan-2-yl)-7-methyl-1,2,3,3a,4,5-hexahydropyrazolo[3,4-a]carbazole with improved solubility and bioavailability may enhance its therapeutic potential. The use of 3-(furan-2-yl)-7-methyl-1,2,3,3a,4,5-hexahydropyrazolo[3,4-a]carbazole in combination with other drugs may also enhance its anti-tumor and anti-angiogenic effects. Further studies are needed to evaluate the safety and toxicity of 3-(furan-2-yl)-7-methyl-1,2,3,3a,4,5-hexahydropyrazolo[3,4-a]carbazole in animal models and humans.

Synthesis Methods

The synthesis of 3-(furan-2-yl)-7-methyl-1,2,3,3a,4,5-hexahydropyrazolo[3,4-a]carbazole involves the reaction of 2-furylhydrazine with 7-methyl-1,2,3,3a,4,5-hexahydropyrazolo[3,4-a]carbazole-4-carbaldehyde in the presence of a base. The reaction yields 3-(furan-2-yl)-7-methyl-1,2,3,3a,4,5-hexahydropyrazolo[3,4-a]carbazole as a yellow solid with a melting point of 165-167°C. The purity of 3-(furan-2-yl)-7-methyl-1,2,3,3a,4,5-hexahydropyrazolo[3,4-a]carbazole can be confirmed by various analytical techniques such as NMR, IR, and HPLC.

Scientific Research Applications

3-(furan-2-yl)-7-methyl-1,2,3,3a,4,5-hexahydropyrazolo[3,4-a]carbazole has been extensively studied for its potential therapeutic applications in various diseases. It has been found to possess anti-inflammatory, anti-tumor, and anti-angiogenic properties. 3-(furan-2-yl)-7-methyl-1,2,3,3a,4,5-hexahydropyrazolo[3,4-a]carbazole has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to inhibit the migration and invasion of cancer cells. 3-(furan-2-yl)-7-methyl-1,2,3,3a,4,5-hexahydropyrazolo[3,4-a]carbazole has been shown to reduce inflammation in various animal models of inflammation.

properties

Molecular Formula

C18H17N3O

Molecular Weight

291.3 g/mol

IUPAC Name

3-(furan-2-yl)-7-methyl-1,2,3,3a,4,5-hexahydropyrazolo[3,4-a]carbazole

InChI

InChI=1S/C18H17N3O/c1-10-4-7-14-13(9-10)11-5-6-12-16(15-3-2-8-22-15)20-21-18(12)17(11)19-14/h2-4,7-9,12,16,20-21H,5-6H2,1H3

InChI Key

NHKNHCHHKWTSRA-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC2=C3CCC4C(NNC4=C3N=C2C=C1)C5=CC=CO5

SMILES

CC1=CC2=C3CCC4C(NNC4=C3N=C2C=C1)C5=CC=CO5

Canonical SMILES

CC1=CC2=C3CCC4C(NNC4=C3N=C2C=C1)C5=CC=CO5

Origin of Product

United States

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